molecular formula C13H14KNO5 B3057687 Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate CAS No. 83918-71-2

Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

Cat. No. B3057687
CAS RN: 83918-71-2
M. Wt: 303.35 g/mol
InChI Key: HFDVONAPNRXRSV-USRGLUTNSA-M
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Description

Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate, also known as 4-hydroxy-4-methoxy-2-phenyl-2-oxobutanoic acid potassium salt, is an organic compound that is used in various scientific research applications. It is a potassium salt of 4-hydroxy-4-methoxy-2-phenyl-2-oxobutanoic acid, which is a derivative of p-hydroxybenzoic acid. This compound has a molecular weight of 336.37 g/mol and is soluble in water and ethanol. It is a white powder with a melting point of 133-135 °C and is stable under normal conditions.

Scientific Research Applications

Molecular Synthesis and Structure Analysis

  • A study on the synthesis and characterization of certain organic compounds, including similar potassium salts, revealed insights into molecular structures and intramolecular hydrogen bonding. This research helps in understanding the tautomeric forms and hydrogen bonding patterns in similar compounds (Nye, Turnbull, & Wikaira, 2013).

Chemical Reactions and Complex Formation

  • Research into the synthesis and characterization of organotin(IV) complexes with potassium-based compounds has provided insights into the formation of complex structures and their potential applications. Such studies help in understanding the interaction and binding properties of potassium-based compounds in organometallic chemistry (Baul, Masharing, Rivarola, Smith, & Butcher, 2007).

Hepatoprotective Properties Research

  • A study focusing on the hepatoprotective properties of a potassium compound similar to Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate indicated its effectiveness in treating hepatitis in chickens, suggesting potential applications in veterinary medicine (Martyshuk et al., 2022).

Environmental Friendly Drug Synthesis

  • The environmentally friendly synthesis of analgesic and antipyretic compounds involving potassium compounds demonstrates the potential of such substances in green chemistry and pharmaceutical development (Reddy, Ramana Reddy, & Dubey, 2014).

High-Performance Liquid Chromatography (HPLC) Method Development

  • Research has been conducted to develop HPLC methods for determining active pharmaceutical ingredients in substances containing potassium-based compounds, showcasing their importance in pharmaceutical analysis and quality control (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

Fluorescence Studies in Protein Binding

  • Studies on the fluorescence binding of novel compounds with bovine serum albumin have provided insights into the interaction mechanisms of potassium-based compounds at the molecular level, which is crucial for drug design and development (Meng et al., 2012).

properties

IUPAC Name

potassium;2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVONAPNRXRSV-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14KNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

CAS RN

83918-71-2, 69416-61-1
Record name (4-Hydroxyphenyl)((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)acetate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (R)-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]acetate potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 3
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Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 4
Reactant of Route 4
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 5
Reactant of Route 5
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate
Reactant of Route 6
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

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